Methyl 2,2-dipropylpentanoate Methyl 2,2-dipropylpentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17341557
InChI: InChI=1S/C12H24O2/c1-5-8-12(9-6-2,10-7-3)11(13)14-4/h5-10H2,1-4H3
SMILES:
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

Methyl 2,2-dipropylpentanoate

CAS No.:

Cat. No.: VC17341557

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,2-dipropylpentanoate -

Specification

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name methyl 2,2-dipropylpentanoate
Standard InChI InChI=1S/C12H24O2/c1-5-8-12(9-6-2,10-7-3)11(13)14-4/h5-10H2,1-4H3
Standard InChI Key BKUAMWIHXVRVJC-UHFFFAOYSA-N
Canonical SMILES CCCC(CCC)(CCC)C(=O)OC

Introduction

Structural and Chemical Properties

Methyl 2,2-dipropylpentanoate (C11_{11}H22_{22}O2_{2}) features a pentanoate backbone substituted with two propyl groups at the second carbon position, esterified with methanol. This branching confers distinct physicochemical characteristics compared to linear or monosubstituted analogs.

Molecular Characteristics

  • Molecular Formula: C11_{11}H22_{22}O2_{2}

  • Molecular Weight: 186.29 g/mol (theoretical)

  • Boiling Point: Estimated ~210–220°C (extrapolated from methyl 2-propylpentanoate)

  • Density: ~0.87–0.89 g/cm3^3 (similar to branched esters )

  • Solubility: Likely soluble in organic solvents (e.g., ethanol, diethyl ether) with limited water solubility (<0.1 g/L at 25°C) .

Spectroscopic Data

While experimental spectra for methyl 2,2-dipropylpentanoate are unavailable, its structure suggests:

  • IR Spectroscopy: Strong absorption bands at ~1740 cm1^{-1} (ester C=O stretch) and 1150–1250 cm1^{-1} (C–O stretch).

  • NMR: Expected signals include a singlet for the methyl ester group (δ 3.6–3.7 ppm, 1^1H) and multiplet resonances for the propyl substituents (δ 0.8–1.6 ppm).

Synthesis and Industrial Production

Laboratory Synthesis

Methyl 2,2-dipropylpentanoate can hypothetically be synthesized via acid-catalyzed esterification:
2,2-Dipropylpentanoic acid+MethanolH+Methyl 2,2-dipropylpentanoate+H2O\text{2,2-Dipropylpentanoic acid} + \text{Methanol} \xrightarrow{\text{H}^+} \text{Methyl 2,2-dipropylpentanoate} + \text{H}_2\text{O}
Conditions: Reflux with sulfuric acid (2–5 mol%) at 80–100°C for 6–12 hours. The reaction yield may benefit from Dean-Stark trapping to remove water.

Industrial Scalability

Continuous-flow reactors could enhance production efficiency, as demonstrated for methyl 2-propylpentanoate. Key parameters include:

  • Temperature Control: Maintained at 90–110°C to prevent side reactions.

  • Purification: Fractional distillation under reduced pressure (e.g., 15–20 mmHg) to isolate the ester from unreacted acid and methanol.

Chemical Reactivity and Applications

Hydrolysis and Derivative Formation

Like related esters, methyl 2,2-dipropylpentanoate undergoes hydrolysis under acidic or basic conditions:
Methyl 2,2-dipropylpentanoate+H2O2,2-Dipropylpentanoic acid+Methanol\text{Methyl 2,2-dipropylpentanoate} + \text{H}_2\text{O} \rightarrow \text{2,2-Dipropylpentanoic acid} + \text{Methanol}
Applications: Hydrolysis products could serve as intermediates for pharmaceuticals or agrochemicals, analogous to valproic acid derivatives .

Reduction and Transesterification

  • Reduction: Lithium aluminum hydride (LiAlH4_4) in anhydrous ether reduces the ester to 2,2-dipropylpentanol, a potential solvent or plasticizer.

  • Transesterification: Reacting with higher alcohols (e.g., isopropyl alcohol) yields bulkier esters for fragrance formulations .

Comparative Analysis with Related Esters

PropertyMethyl 2,2-DipropylpentanoateMethyl 2-Propylpentanoate 2-Methylpropyl Pentanoate
Molecular FormulaC11_{11}H22_{22}O2_{2}C9_{9}H18_{18}O2_{2}C9_{9}H18_{18}O2_{2}
Boiling Point (°C)210–220 (est.)176.5195
LogP~3.2 (est.)2.382.41
Anticonvulsant PotentialHypotheticalConfirmed in analogsNot studied

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